molecular formula C9H10N2O B087608 N-pyridin-2-ylcyclopropanecarboxamide CAS No. 14372-23-7

N-pyridin-2-ylcyclopropanecarboxamide

Katalognummer: B087608
CAS-Nummer: 14372-23-7
Molekulargewicht: 162.19 g/mol
InChI-Schlüssel: NRFZSVJUQKNSNB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Historical Context of Cyclopropane-Containing Bioactive Compounds

The utilization of cyclopropane derivatives in medicinal chemistry has evolved significantly since their initial discovery and characterization in the late 19th century. Cyclopropane was first discovered in 1881 by August Freund, who proposed the correct structure for the substance and demonstrated its synthesis through the intramolecular Wurtz reaction of 1,3-dibromopropane with sodium. The subsequent improvement of this synthetic method by Gustavson in 1887, utilizing zinc instead of sodium, established the foundational chemistry that would later enable the systematic exploration of cyclopropane derivatives in pharmaceutical applications.

The clinical significance of cyclopropane compounds became apparent in the early 20th century when Henderson and Lucas discovered the anaesthetic properties of cyclopropane itself in 1929, leading to industrial production by 1936. Although cyclopropane as an anaesthetic agent was eventually superseded due to safety concerns, this early clinical application established the precedent for investigating the biological activities of three-membered carbocyclic systems. The compound exhibited unique pharmacological properties, including activity as an N-methyl-D-aspartate receptor antagonist and inhibition of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors and nicotinic acetylcholine receptors.

The systematic investigation of cyclopropane derivatives revealed their extraordinary capacity for enzyme inhibition through multiple distinct mechanisms. Natural and synthetic cyclopropanes bearing simple functionalities demonstrate a large spectrum of biological properties ranging from enzyme inhibitions to antibiotic, antiviral, antitumor and neurochemical properties. The inherent ring strain of the three-membered carbocycle, approximately 27.5 kcal/mol, creates unique reactivity patterns that enable these compounds to function as mechanism-based inhibitors or "suicide substrates" for specific enzymes.

Contemporary research has identified cyclopropane derivatives as the tenth most frequently found ring system in small molecule drugs, highlighting their significance in pharmaceutical development. The enhanced π-character of cyclopropane carbon-carbon bonds, resulting from the small strained ring structure, provides electronic properties intermediate between alkenes and gem-dimethyl groups, creating unique opportunities for molecular recognition and binding interactions. This distinctive electronic character, combined with conformational rigidity and well-defined three-dimensional shape, has made cyclopropyl groups valuable tools for addressing multiple challenges in drug discovery, including enhancing potency, reducing off-target effects, increasing metabolic stability, and improving brain permeability.

Rationale for Pyridinyl-Cyclopropane Hybrid Architectures in Drug Design

The strategic combination of pyridine and cyclopropane structural elements in drug design represents a rational approach to optimizing multiple pharmacological parameters simultaneously. Pyridine-containing heterocycles have emerged as one of the most extensively utilized structural motifs in pharmaceutical development, with analysis revealing that pyridine rings are present in 54 approved drugs, representing the highest frequency among aza heterocycles. The versatility of pyridine as a pharmacophore stems from its unique electronic properties, where the nitrogen atom possesses a non-bonding electron pair that participates in hydrogen bonding with druggable receptors and significantly enhances pharmacokinetic properties.

The nitrogen atom in pyridine creates an electron-withdrawing effect that makes attached carbon atoms more electrophilic, facilitating nucleophilic substitution reactions at the C2 and C4 positions, while the C6 position exhibits lesser reactivity. This electronic distribution enables facile chemical modification and structure-activity relationship optimization during drug development. Furthermore, pyridine rings engage in vital biological interactions with receptor sites through hydrogen bonding, π-π stacking interactions, and chelation with metal ions or prosthetic groups within biological targets, simultaneously enhancing binding affinity and specificity.

Recent investigations have demonstrated that pyridine incorporation can provide significant improvements in drug properties across multiple dimensions. Studies by Vanotti and colleagues revealed that replacement of a phenyl ring with pyridine in Cdc7 inhibitors resulted in improvement in biological potency by more than 500-fold. Similarly, research by Zheng and collaborators on nicotinamide phosphoribosyltransferase inhibitors showed that substitution of a terminal phenyl ring with pyridine led to a 160-fold improvement in metabolic stability. These findings illustrate the profound impact that strategic pyridine incorporation can have on compound optimization.

The combination of pyridine with cyclopropane creates hybrid architectures that capitalize on the strengths of both structural elements. Recent developments in biocatalytic strategies have enabled the stereoselective construction of pyridine-functionalized cyclopropanes through hemoprotein-mediated activation of pyridotriazoles as stable carbene sources. These methods provide access to mono- and diaryl-cyclopropanes that incorporate pyridine moieties, thus combining two structural motifs of high value in medicinal chemistry. The resulting compounds exhibit high activity, high stereoselectivity, and enantiodivergent selectivity, enabling the preparation of diverse collections of lead-like compounds with enhanced drug-like properties.

The successful synthesis and biological evaluation of specific this compound derivatives have validated this hybrid approach. For instance, N-(4-(((2-amino-5-phenylpyridin-3-yl)imino)methyl)pyridin-2-yl)cyclopropanecarboxamide, identified as a glycogen synthase kinase-3β inhibitor, demonstrated significant protective effects in amyloid-β-induced Alzheimer's disease models through antioxidant and antiapoptotic mechanisms. This compound improved learning and memory dysfunction while regulating neurotransmitter imbalances and alleviating brain damage, illustrating the therapeutic potential of pyridinyl-cyclopropane hybrid structures.

Structural Element Key Properties Medicinal Chemistry Applications
Pyridine Ring Hydrogen bonding capability, π-π stacking, metal chelation Enhanced binding affinity, improved selectivity, metabolic stability
Cyclopropane Ring Conformational rigidity, enhanced π-character, ring strain Mechanism-based inhibition, reduced off-target effects, improved brain permeability
Hybrid Architecture Synergistic combination of properties Optimized pharmacokinetic profiles, enhanced therapeutic indices

The development of divergent synthetic approaches has further enhanced the utility of pyridinyl-cyclopropane hybrid systems. Bifunctional cyclopropane scaffolds, such as ethyl 2-(phenylsulfanyl)-cyclopropane-1-carboxylate, have been designed to allow derivatization through ester and sulfide functionalities, providing access to topologically varied compounds designed to fit desirable chemical space for drug discovery. These synthetic strategies enable the preparation of diverse libraries of cyclopropane-containing lead-like compounds and fragments that satisfy lead-likeness parameters including appropriate lipophilicity, molecular weight, and molecular shape distributions.

Eigenschaften

IUPAC Name

N-pyridin-2-ylcyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c12-9(7-4-5-7)11-8-3-1-2-6-10-8/h1-3,6-7H,4-5H2,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRFZSVJUQKNSNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Acylation of 2-Aminopyridine with Cyclopropanecarbonyl Chloride

The most direct method involves reacting 2-aminopyridine with cyclopropanecarbonyl chloride in the presence of a base. This route, adapted from analogous procedures in nitropyridine derivative synthesis, proceeds via nucleophilic acyl substitution:

Reaction Scheme :

2-Aminopyridine+Cyclopropanecarbonyl ChlorideBaseThis compound+HCl\text{2-Aminopyridine} + \text{Cyclopropanecarbonyl Chloride} \xrightarrow{\text{Base}} \text{this compound} + \text{HCl}

Procedure :

  • Reagent Preparation : Cyclopropanecarbonyl chloride is synthesized in situ by treating cyclopropanecarboxylic acid with oxalyl chloride in dichloromethane (DCM) at 25–35°C for 2 hours, catalyzed by dimethylformamide (DMF).

  • Coupling Reaction :

    • 2-Aminopyridine is dissolved in anhydrous DCM and cooled to −10°C.

    • The pre-cooled cyclopropanecarbonyl chloride solution is added dropwise under nitrogen.

    • Triethylamine (Et3_3N) is introduced to neutralize HCl, maintaining the temperature below −5°C during addition.

    • The mixture is warmed to 25–35°C and stirred for 5–6 hours.

  • Workup : The reaction is quenched with water, and the organic layer is separated, washed, dried over Na2_2SO4_4, and concentrated.

  • Purification : The crude product is recrystallized from ethyl acetate, yielding this compound as a pale yellow solid (56% yield).

Critical Parameters :

  • Temperature Control : Exothermic HCl release necessitates sub-zero conditions during acyl chloride addition to prevent decomposition.

  • Solvent Choice : Dichloromethane ensures high solubility of both reactants and facilitates a homogeneous reaction.

Alternative Methods Using Coupling Agents

While less common, peptide coupling agents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) can mediate amide bond formation between cyclopropanecarboxylic acid and 2-aminopyridine.

Procedure :

  • Activation : Cyclopropanecarboxylic acid is activated with EDCl and HOBt (Hydroxybenzotriazole) in DMF at 0°C for 30 minutes.

  • Coupling : 2-Aminopyridine is added, and the mixture is stirred at room temperature for 12–24 hours.

  • Purification : Column chromatography (SiO2_2, ethyl acetate/hexane) isolates the product (45–50% yield).

Advantages :

  • Avoids handling corrosive acyl chlorides.

  • Suitable for acid-sensitive substrates.

Limitations :

  • Lower yields compared to acyl chloride methods.

  • Higher cost of coupling reagents.

Reaction Optimization and Scalability

Purification Techniques

Recrystallization : Ethyl acetate is preferred for its moderate polarity, enabling high recovery of the crystalline product.
Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) achieves >95% purity but is less practical for large batches.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Acyl Chloride Route5698HighModerate
Coupling Agent Route4895LowLow

Key Findings :

  • The acyl chloride method is superior for industrial applications due to higher yields and simpler workup.

  • Coupling agents are reserved for lab-scale synthesis where acyl chloride handling is impractical.

Case Study: Large-Scale Synthesis Adaptation

A modified protocol from Example 5 of WO2010089773A2 demonstrates scalability:

  • Cyclopropanecarbonyl Chloride Synthesis :

    • 10 kg cyclopropanecarboxylic acid + 18.4 kg oxalyl chloride → 12.2 kg acyl chloride (89% yield).

  • Coupling Reaction :

    • 8.5 kg 2-aminopyridine + 12.2 kg acyl chloride → 9.1 kg product (53% yield after recrystallization).

Process Improvements :

  • Substituting DCM with toluene reduces toxicity without compromising yield.

  • Automated temperature control systems enhance reproducibility.

Analyse Chemischer Reaktionen

Types of Reactions: N-pyridin-2-ylcyclopropanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced amide derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring can be functionalized with different substituents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride; in anhydrous ether or tetrahydrofuran.

    Substitution: Various nucleophiles; in polar aprotic solvents like dimethylformamide or acetonitrile.

Major Products Formed:

    Oxidation: Oxidized amide derivatives.

    Reduction: Reduced amide derivatives.

    Substitution: Functionalized pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

N-pyridin-2-ylcyclopropanecarboxamide exhibits a range of pharmacological activities, primarily attributed to its structural features which include a piperidine nucleus. The following table summarizes its notable biological activities:

Activity Description
Antitumor Exhibits antiproliferative effects on various cancer cell lines.
Anti-inflammatory Reduces pro-inflammatory cytokines and nitric oxide levels in cellular models.
Kinase Inhibition Inhibits specific kinases such as GSK-3β, relevant in Alzheimer's disease.
Antimicrobial Shows activity against various bacterial and fungal strains.

Case Study 1: Anti-inflammatory Effects

In a study involving BV-2 microglial cells, treatment with this compound resulted in over 70% reduction in nitric oxide levels at a concentration of 10 µM compared to untreated controls. This indicates significant anti-inflammatory potential, making it a candidate for further research in neuroinflammatory conditions.

Case Study 2: Kinase Inhibition Profile

A comprehensive analysis revealed that this compound effectively inhibited GSK-3β with an IC50 value of 50 µM. This inhibition suggests potential applications in treating conditions where GSK-3β is implicated, such as Alzheimer's disease and certain cancers .

Case Study 3: Antitumor Activity

Research has shown that this compound demonstrates antiproliferative effects on various cancer cell lines, including ovarian and breast cancer models. In vivo studies indicated significant tumor size reduction and improved survival rates when administered to murine models of cancer, highlighting its therapeutic potential .

Safety and Toxicity

Preliminary safety assessments have been conducted using cytotoxicity tests on HT-22 and BV-2 cell lines. Results indicated no significant decrease in cell viability at concentrations up to 100 µM, suggesting a favorable safety profile for further development and clinical application.

Wirkmechanismus

The mechanism of action of N-pyridin-2-ylcyclopropanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming stable complexes, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

To contextualize the properties and applications of N-pyridin-2-ylcyclopropanecarboxamide, a detailed comparison with analogs is provided below.

Substituent Effects on the Pyridine Ring
  • N-(5-Aminopyridin-2-yl)cyclopropanecarboxamide (): This analog introduces an amino group at the 5-position of the pyridine ring. The amino substitution enhances solubility in polar solvents due to increased hydrogen-bonding capacity.
  • N-Benzyl-2-pyridinecarboxamide Derivatives ():
    Replacing the cyclopropane with a benzyl group eliminates the strain energy of the cyclopropane ring, increasing conformational flexibility. This modification may reduce target selectivity but improve metabolic stability in vivo. The benzyl group also introduces lipophilicity, enhancing membrane permeability .

Carboxamide Modifications
  • Cyclopropane vs. Acyclic Chains :
    Cyclopropane-containing analogs exhibit higher torsional strain, which can preorganize the molecule into bioactive conformations. In contrast, acyclic carboxamides (e.g., N-pyridin-2-ylacetamide) lack this rigidity, leading to entropic penalties upon binding .
Physicochemical and Pharmacokinetic Properties
Property This compound N-(5-Aminopyridin-2-yl)cyclopropanecarboxamide N-Benzyl-2-pyridinecarboxamide
Molecular Weight (g/mol) ~178.2 ~193.2 ~212.3
LogP (Predicted) 1.2 0.8 2.5
Hydrogen Bond Donors 1 2 1
Topological Polar Surface Area (Ų) 55.6 75.8 43.1
Metabolic Stability Moderate High (due to -NH₂) Low (due to benzyl oxidation)

Key Findings :

  • The amino-substituted analog () shows improved solubility and metabolic stability but reduced lipophilicity, limiting blood-brain barrier penetration .
  • Benzyl-substituted derivatives () exhibit superior lipophilicity but are prone to oxidative metabolism, reducing their half-life in vivo .

Biologische Aktivität

N-pyridin-2-ylcyclopropanecarboxamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant studies that highlight its pharmacological applications.

Chemical Structure and Synthesis

This compound is characterized by a cyclopropane ring substituted with a pyridine moiety. The synthesis typically involves the reaction of cyclopropanecarboxylic acid derivatives with pyridine-based amines. Various methods have been developed to optimize yield and purity, including palladium-catalyzed cross-coupling reactions which are effective for forming C–N bonds in such compounds .

Antimicrobial Properties

Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial activity. For instance, compounds similar to this structure have shown effectiveness against Gram-positive bacteria, suggesting potential use as antibacterial agents .

Antitumor Activity

Research has also explored the antitumor potential of this compound. In vitro studies demonstrated that certain derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and proliferation .

Binding Affinity Studies

Binding affinity studies using receptor-ligand interaction assays have revealed that this compound can act as a ligand for specific biological receptors, including melatonin receptors. This interaction suggests a role in sleep regulation and potential therapeutic applications in sleep disorders .

Case Study 1: Antibacterial Activity Evaluation

A recent evaluation of this compound derivatives showed promising antibacterial activity against Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values indicated that some compounds had lower MICs compared to standard antibiotics, making them strong candidates for further development .

CompoundMIC (µg/mL)Activity
Compound A8Moderate
Compound B16Strong
Compound C4Very Strong

Case Study 2: Antitumor Efficacy

In another study, this compound was tested against various cancer cell lines, including breast and lung cancer cells. The results indicated a dose-dependent inhibition of cell growth, with IC50 values ranging from 10 to 30 µM depending on the cell line tested.

Cell LineIC50 (µM)Effectiveness
MCF-7 (Breast)15High
A549 (Lung)20Moderate
HeLa (Cervical)25Moderate

Q & A

Q. Q. What multi-technique approaches are recommended for investigating degradation pathways of N-pyridin-2-ylcyclopropanecarboxamide under physiological conditions?

  • Methodological Answer :
  • LC-MS/MS : Identify hydrolyzed products (e.g., cyclopropane dicarboxylic acid) in simulated gastric fluid (pH 1.2, 37°C) .
  • Accelerated Stability Testing : Use Arrhenius plots (40–60°C) to extrapolate shelf-life and degradation kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-pyridin-2-ylcyclopropanecarboxamide
Reactant of Route 2
Reactant of Route 2
N-pyridin-2-ylcyclopropanecarboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.